N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1021263-78-4
Cat. No.: VC11950223
Molecular Formula: C19H16ClN3O5S2
Molecular Weight: 465.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-78-4 |
|---|---|
| Molecular Formula | C19H16ClN3O5S2 |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
| Standard InChI Key | NSLIJLBNZZJIQT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a chlorophenyl moiety, a methoxybenzenesulfonyl group, and a dihydropyrimidine core. This compound is of interest due to its potential pharmaceutical applications, arising from its intricate arrangement of functional groups that may influence its biological activity.
Potential Biological Activities
-
Kinase Inhibition: Compounds with similar structures, featuring sulfhydryl and carbonyl groups, are known pharmacophores for kinase inhibitors. Kinases are crucial enzymes in cellular processes, and their inhibition can be a therapeutic strategy for diseases like cancer.
-
Antimicrobial Activity: The presence of sulfur atoms and aromatic rings suggests potential antimicrobial properties, which could include antibacterial, antifungal, or antiviral activities.
Research and Interaction Studies
Interaction studies are essential to understand how this compound interacts with biological molecules, such as enzymes and receptors. These studies aim to identify molecular targets and modulate their activity, which is crucial for determining the compound's pharmacological profile and therapeutic potential.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Weight (g/mol) | CAS Number/Identifier |
|---|---|---|
| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | 289.71 | 88951-63-7 |
| N-(4-chlorophenyl)-2-[4-(8-methyl-2-oxo-4H-3,1-benzoxazin-1-yl)piperidin-1-yl]acetamide;hydrochloride | 450.4 | PubChem CID 10456393 |
| 2-{(4-chlorophenyl)methylsulfonamido}-N-hydroxyacetamide | 384.8 | PubChem CID 9843079 |
| N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide | Not Available | 1021263-78-4 (Catalog Number) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume